molecular formula C22H23N5O3 B10987880 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10987880
M. Wt: 405.4 g/mol
InChI Key: LCSOVABIIUHXJP-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of imidazolidinyl and benzimidazolyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials include phenethylamine, imidazolidine-2,5-dione, and 1-methyl-1H-benzimidazole. The key steps in the synthesis may include:

    Formation of the imidazolidinyl intermediate: This involves the reaction of phenethylamine with imidazolidine-2,5-dione under controlled conditions.

    Coupling with benzimidazole derivative: The imidazolidinyl intermediate is then coupled with 1-methyl-1H-benzimidazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-4-imidazolidinyl)-N-(1H-benzimidazol-5-yl)propanamide
  • 3-(2,5-Dioxo-1-phenethyl-4-imidazolidinyl)-N-(1H-benzimidazol-5-yl)propanamide

Uniqueness

3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is unique due to the presence of both imidazolidinyl and benzimidazolyl moieties, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C22H23N5O3/c1-26-14-23-18-13-16(7-9-19(18)26)24-20(28)10-8-17-21(29)27(22(30)25-17)12-11-15-5-3-2-4-6-15/h2-7,9,13-14,17H,8,10-12H2,1H3,(H,24,28)(H,25,30)

InChI Key

LCSOVABIIUHXJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Origin of Product

United States

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